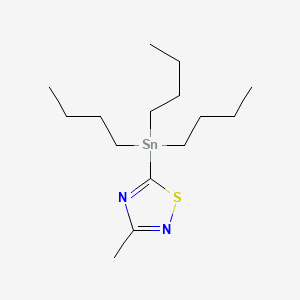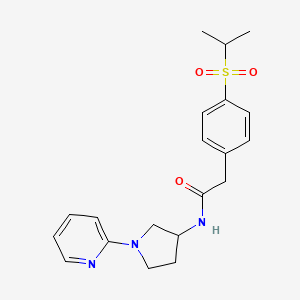![molecular formula C6H3BrN4O B2876657 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde CAS No. 749930-89-0](/img/structure/B2876657.png)
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
描述
“6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . The presence of a bromine atom and an aldehyde group in the compound could potentially make it reactive and useful for further chemical transformations .
Molecular Structure Analysis
The molecular structure of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would consist of a fused triazole and pyrimidine ring, with a bromine atom attached at the 6-position and an aldehyde group at the 2-position . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would depend on the specific reaction conditions and the other reactants involved . The bromine atom and the aldehyde group could potentially be sites of reactivity, allowing for further chemical transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would depend on its specific molecular structure . For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially influence its solubility .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCYGKVKFIXRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

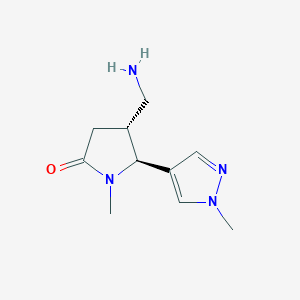
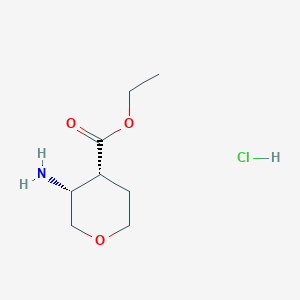
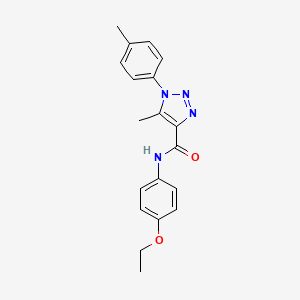

![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)

![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)
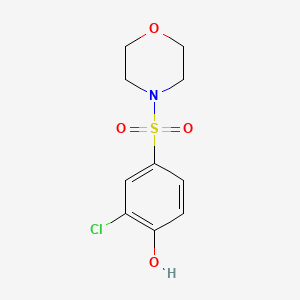

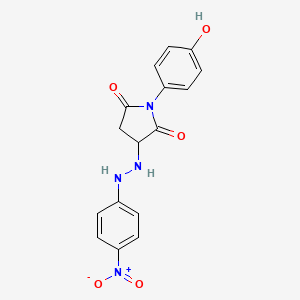
![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
